2-Methoxy-5-(2-cyanophenylacetyl)pyridine
Overview
Description
2-Methoxy-5-(2-cyanophenylacetyl)pyridine is an organic compound with the molecular formula C15H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-cyanophenylacetyl)pyridine typically involves the reaction of 2-cyanophenylacetic acid with 2-methoxypyridine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-cyanophenylacetyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-cyanophenylacetyl)pyridine.
Reduction: 2-Methoxy-5-(2-aminophenylacetyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(2-cyanophenylacetyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-cyanophenylacetyl)pyridine is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrile group may play a role in binding to active sites, while the methoxy and pyridine groups may influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(2-aminophenylacetyl)pyridine: A reduction product of the nitrile group.
2-Hydroxy-5-(2-cyanophenylacetyl)pyridine: An oxidation product of the methoxy group.
2-Methoxy-5-(2-bromophenylacetyl)pyridine: A substitution product of the methoxy group.
Uniqueness
2-Methoxy-5-(2-cyanophenylacetyl)pyridine is unique due to the presence of both a nitrile and a methoxy group, which allows for a diverse range of chemical modifications and potential applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-7-6-13(10-17-15)14(18)8-11-4-2-3-5-12(11)9-16/h2-7,10H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFDJSSNOOEUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642160 | |
Record name | 2-[2-(6-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-91-6 | |
Record name | 2-[2-(6-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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